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molecular formula C7H6ClF3N2 B187074 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 157590-59-5

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B187074
M. Wt: 210.58 g/mol
InChI Key: BUSGYQISMPLVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582761B2

Procedure details

To a solution of 5-chloro-2-nitro-4-(trifluoromethyl)phenylamine (2 g, 8.3 mmol, Oakwood) in EtOAc (26 mL) and EtOH (13 mL) was added tin (II) chloride dihydrate (13.1 g, 45 mmol, Aldrich). The reaction mixture was stirred at 70° C. for 1 h. The light-yellow reaction solution was poured to crushed ice (50 mL) and carefully neutralized using saturated aqueous solution of NaHCO3. The resulting suspension was extracted with EtOAc (3×60 mL). The combined organic extracts were dried over MgSO4, filtered and the filtrate evaporatedcon in vacuo to give the title compound as white solid, which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 211.4 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([F:15])([F:14])[F:13])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([NH2:8])[CH:7]=1.O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>CCOC(C)=O.CCO>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][C:3]=1[C:12]([F:13])([F:14])[F:15] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Name
Quantity
13.1 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
13 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The light-yellow reaction solution was poured
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)N)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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